molecular formula C24H20N2O4S B2635424 N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 892980-09-5

N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2635424
CAS No.: 892980-09-5
M. Wt: 432.49
InChI Key: VOJFXTKUNODBIG-UHFFFAOYSA-N
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Description

N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a structurally complex molecule comprising a tetrahydrobenzothiophene core fused with a benzo[f]chromene scaffold. The tetrahydrobenzothiophene moiety is substituted with a methylcarbamoyl group at the 3-position, while the benzo[f]chromene component features a 3-oxo group.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-25-22(28)20-15-8-4-5-9-19(15)31-23(20)26-21(27)17-12-16-14-7-3-2-6-13(14)10-11-18(16)30-24(17)29/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJFXTKUNODBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related tetrahydrobenzothiophene derivatives are highlighted below.

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences Among Tetrahydrobenzothiophene Derivatives

Compound Name Core Structure Substituents Biological Activity
Target Compound Tetrahydrobenzothiophene + Benzo[f]chromene 3-(methylcarbamoyl), 3-oxo benzo[f]chromene Under investigation (hypothesized kinase inhibition)
N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-... (Compound 23, ) Tetrahydrobenzothiophene 2-chlorophenyl, succinic acid derivative Antibacterial
N-Benzyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound 7, ) Tetrahydrobenzothiophene Benzyl, trifluoroacetyl Synthetic intermediate
2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-... (Compound I, ) Tetrahydrobenzothiophene 4-methoxyphenylimine, 3-methylphenyl Antibacterial/antifungal
N-(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-... () Tetrahydrobenzothiophene 3-carbamoyl, 3-chlorobenzo[b]thiophene Industrial applications

Key Observations :

  • The target compound’s benzo[f]chromene moiety distinguishes it from analogues in –3 and 6, which lack fused aromatic systems. This feature may enhance π-π stacking interactions in biological targets .

Key Observations :

  • The target compound’s synthesis likely involves advanced coupling techniques, contrasting with simpler acylation () or Schiff base reactions ().
  • Crystallinity data from (e.g., Compound 14: V=4268.3 ų, Z=8) suggests that bulky substituents increase lattice complexity, a trend the target compound may follow .

Table 3: Activity Profiles of Analogues

Compound Name Target Pathway/Mechanism Efficacy (IC₅₀/EC₅₀) Reference
Target Compound Hypothesized kinase inhibition Pending N/A
Compound 23 () Bacterial cell wall synthesis disruption 12.5 µg/mL (E. coli)
Compound I () Membrane integrity disruption in fungi 50 µM (C. albicans)
N-Benzyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-... (Compound 10, ) Enzyme inhibition (unspecified) Not reported

Key Observations :

  • The antibacterial activity of Compound 23 () and antifungal effects of Compound I () highlight the role of tetrahydrobenzothiophene derivatives in antimicrobial design. The target compound’s benzo[f]chromene component may redirect activity toward eukaryotic targets (e.g., kinases) .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, starting with precursor molecules containing benzothiophene and chromene moieties. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI or HOBt under inert conditions (e.g., dry dichloromethane) .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency during chromene ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/ethanol) achieves >95% purity . Yield optimization requires controlled temperatures (0–60°C) and stoichiometric ratios (1:1.2 for amine precursors) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign peaks to confirm methylcarbamoyl (δ ~2.8–3.1 ppm for N–CH₃) and chromene carbonyl (δ ~170–175 ppm) groups .
  • IR Spectroscopy : Validate carboxamide (1650–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) functionalities .
  • HRMS : Confirm molecular weight (442.52 g/mol) with <2 ppm error .

Q. How is initial biological activity screening conducted?

  • In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, NCI-H460) at 1–100 µM concentrations .
  • Enzyme inhibition : Evaluate IC₅₀ values against kinases or proteases using fluorogenic substrates .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA, comparing to celecoxib as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Modify substituents : Replace the methyl group in methylcarbamoyl with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding .
  • Ring substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the benzothiophene core to modulate electronic properties and solubility .
  • Bioisosteric replacement : Substitute chromene with coumarin to evaluate π-stacking interactions in enzymatic pockets .

Q. How to resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Validate anticancer claims using clonogenic assays (long-term efficacy) alongside short-term MTT results .
  • Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives due to rapid clearance .
  • Target engagement : Use SPR or ITC to directly measure binding affinity to proposed targets (e.g., RORγt) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Convert the carboxamide to a methyl ester for enhanced membrane permeability, with intracellular esterase activation .
  • Nanocarriers : Encapsulate in PEGylated liposomes to improve aqueous solubility and prolong half-life .
  • Co-crystallization : Use co-formers like succinic acid to create stable salts with higher dissolution rates .

Q. How can computational modeling predict off-target interactions?

  • Docking studies : Use AutoDock Vina to screen against the Human Kinome, prioritizing kinases with binding energies < −8 kcal/mol .
  • MD simulations : Simulate 100-ns trajectories in GROMACS to assess stability of compound-protein complexes .
  • QSAR models : Train models on datasets from PubChem BioAssay to predict CYP450 inhibition risks .

Q. What experimental controls are essential in stability studies under varying pH and temperature?

  • pH stability : Incubate at pH 2 (simulating gastric fluid) and pH 7.4 (blood) for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 1–6 months; use DSC to detect polymorphic transitions .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products with LC-MS .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show limited efficacy?

  • Cell line variability : MCF-7 (ER+) may respond differently than triple-negative MDA-MB-231 cells due to receptor expression .
  • Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability in vitro .
  • Metabolic interference : Some media components (e.g., phenol red) quench fluorescence in viability assays, leading to underestimation .

Q. How to address discrepancies in reported IC₅₀ values for enzyme targets?

  • Standardize protocols : Use identical substrate concentrations (e.g., 10 µM ATP for kinase assays) and incubation times (30–60 min) .
  • Control for purity : Confirm compound integrity (>95%) via LC-MS before testing to exclude impurities as confounding factors .
  • Cross-validate : Compare results across labs using blinded samples and centralized data analysis .

Methodological Tables

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI, HOBt, DIPEA, dry CH₂Cl₂, 0°C→RT65–75
Chromene cyclizationAlCl₃, toluene, reflux, 12 h50–60
PurificationSilica gel, EtOAc/hexane (3:7)>95

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